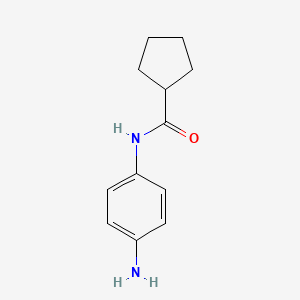

N-(4-Aminophenyl)cyclopentanecarboxamide

Description

Contextual Significance and Research Rationale

The primary rationale for the investigation of N-(4-Aminophenyl)cyclopentanecarboxamide stems from its potential biological activities, particularly in the realms of anti-inflammatory and anticancer research. The presence of the aminophenyl group and the carboxamide linkage allows for various molecular interactions, such as hydrogen bonding, which are crucial for binding to biological targets like enzymes and receptors.

Preliminary studies have indicated that this compound hydrochloride can inhibit protein denaturation, a key process in inflammation. Furthermore, derivatives of this compound have shown cytotoxic effects against cancer cell lines, suggesting a potential role in oncology. The unique combination of a flexible cyclopentane (B165970) core and a rigid aromatic amine structure is thought to be a key factor in its biological profile.

Historical Overview of Aminophenylcarboxamide Analogues in Chemical Biology

The aminophenylcarboxamide scaffold is a recognized structural motif in medicinal chemistry. Historically, research into analogues has led to the development of various biologically active compounds. A significant area of focus has been the development of protein kinase inhibitors, which play a crucial role in cellular signaling pathways. nih.gov Dysregulation of these pathways is a hallmark of many diseases, including cancer.

The development of the first protein kinase inhibitors in the mid-1970s marked a significant milestone in targeted therapy. researchgate.net Over the years, numerous small molecules incorporating the aminophenyl scaffold have been designed and synthesized to target the ATP-binding site of various kinases. researchgate.netscielo.br For instance, the 2-phenylaminopyrimidine scaffold, which shares similarities with the aminophenylamide structure, was a key starting point in the development of the groundbreaking anticancer drug imatinib. scielo.br

The general strategy often involves the reaction of an aminophenyl derivative with a carboxylic acid or its activated form to create the characteristic amide bond. researchgate.net This synthetic versatility has allowed for the creation of large libraries of aminophenylcarboxamide analogues for screening against various biological targets. The exploration of different substituents on both the phenyl ring and the carboxamide moiety has been a common approach to optimize potency and selectivity.

Scope and Objectives of Current Academic Research on this compound

Current academic research on this compound is focused on several key objectives:

Elucidation of Anti-inflammatory Mechanisms: A primary goal is to understand the precise molecular mechanisms behind its observed anti-inflammatory properties. Research is aimed at identifying the specific enzymes or signaling pathways that are modulated by this compound.

Exploration of Anticancer Potential: Investigations are ongoing to determine the full extent of its anticancer activity. This includes screening against a wider range of cancer cell lines and identifying the specific molecular targets responsible for its cytotoxic effects. One promising avenue of research is its potential as a DNA methyltransferase (DNMT) inhibitor.

Structure-Activity Relationship (SAR) Studies: Researchers are systematically modifying the structure of this compound to understand how different chemical groups influence its biological activity. This involves synthesizing and evaluating a series of derivatives to identify compounds with improved potency and selectivity.

Development of Novel Synthetic Methodologies: Efforts are also directed towards optimizing the synthesis of this compound and its analogues. The development of efficient and scalable synthetic routes is crucial for facilitating further research and potential future applications.

Detailed Research Findings

Recent research has provided some initial insights into the biological profile of this compound.

Anti-inflammatory Activity: In vitro studies have shown that this compound hydrochloride can inhibit the denaturation of protein, a process associated with inflammation. This suggests a potential mechanism of action related to the stabilization of proteins and prevention of inflammatory responses.

Anticancer Potential: Derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines. Notably, some analogues have shown the ability to inhibit DNA methyltransferases (DNMTs), enzymes that are often dysregulated in cancer.

Below is a data table summarizing some of the reported biological activities of compounds related to the aminophenylcarboxamide scaffold.

| Compound Class | Biological Target/Activity | Reference |

| Aminophenylcarboxamide Analogues | Protein Kinase Inhibition | researchgate.net |

| This compound HCl | Inhibition of Protein Denaturation | |

| Aminophenylcarboxamide Derivatives | DNA Methyltransferase (DNMT) Inhibition |

Structure

3D Structure

Properties

IUPAC Name |

N-(4-aminophenyl)cyclopentanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-10-5-7-11(8-6-10)14-12(15)9-3-1-2-4-9/h5-9H,1-4,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWYSPESAJXQYHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 4 Aminophenyl Cyclopentanecarboxamide and Its Analogues

Established Synthetic Pathways for the Core N-(4-Aminophenyl)cyclopentanecarboxamide Structure

The conventional synthesis of the core this compound structure relies on fundamental organic reactions, primarily focusing on amide bond formation and the reduction of a nitro group to an amine.

Amide Bond Formation Strategies in this compound Synthesis

The cornerstone of synthesizing this compound is the creation of the amide linkage between a cyclopentanecarboxylic acid derivative and a 4-aminophenyl precursor. A common and effective approach involves the activation of the carboxylic acid. This can be achieved by converting the carboxylic acid into a more reactive species, such as an acyl chloride or by using coupling reagents. scribd.com

For instance, cyclopentanecarboxylic acid can be reacted with thionyl chloride (SOCl₂) or oxalyl chloride to form cyclopentanecarbonyl chloride. scribd.com This activated intermediate then readily reacts with a protected 4-aminophenol (B1666318) or p-nitroaniline to form the amide bond. researchgate.net The use of a base, such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), is often necessary to neutralize the acid generated during the reaction. researchgate.net

Alternatively, a wide array of coupling reagents can facilitate the direct reaction between the carboxylic acid and the amine. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxide hexafluorophosphate (B91526) (HATU) are frequently employed. luxembourg-bio.com These reagents activate the carboxylic acid in situ, allowing for an efficient and often high-yielding amide bond formation under mild conditions.

| Coupling Reagent | Base | Solvent | Typical Yield |

| Thionyl Chloride | Triethylamine | Dichloromethane (DCM) | Good |

| HATU | DIPEA | Dimethylformamide (DMF) | Up to 85% |

| DCC | - | Various | Variable |

Reductive Methodologies for the Aminophenyl Moiety Generation

A prevalent strategy for introducing the aminophenyl moiety involves the reduction of a nitro group. This typically begins with the nitration of a suitable precursor, followed by the reduction of the nitro group to an amine. A common pathway involves the reaction of an activated cyclopentanecarboxylic acid derivative with p-nitroaniline to form N-(4-nitrophenyl)cyclopentanecarboxamide. researchgate.net

The subsequent reduction of the nitro group is a critical step. A widely used and efficient method is catalytic hydrogenation. This reaction is typically carried out using a palladium catalyst on a carbon support (Pd/C) under a hydrogen atmosphere. researchgate.nettdcommons.org This method is favored for its high yields and clean reaction profile.

Other reducing agents can also be employed. For example, metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid can effectively reduce the nitro group. tdcommons.org Another approach involves the use of sodium borohydride (B1222165) in the presence of a catalyst. organic-chemistry.org

| Reducing Agent | Catalyst | Solvent | Key Features |

| Hydrogen Gas | Pd/C | Ethanol, Methanol | High yield, clean reaction researchgate.net |

| Iron/HCl | - | - | Cost-effective |

| Zinc/Ammonium Chloride | - | Tetrahydrofuran/Water | Mild conditions tdcommons.org |

| Sodium Borohydride | - | Tetrahydrofuran | Good functional group tolerance organic-chemistry.org |

Precursor Synthesis and Intermediate Chemistry for Cyclopentanecarboxamide (B1346233) Scaffolds

The synthesis of the cyclopentanecarboxamide scaffold itself begins with readily available precursors. Cyclopentanecarboxylic acid and its derivatives are the primary starting materials. These can be prepared through various synthetic routes. For example, a ring contraction approach starting from a cyclohexane (B81311) derivative has been reported. google.com Another method involves the cyclopropanation of a phenylacetonitrile (B145931) derivative followed by hydrolysis to the carboxylic acid. nih.gov

Advanced Synthetic Approaches and Methodological Innovations

To improve efficiency, yield, and environmental friendliness, advanced synthetic methods have been developed for the synthesis of this compound and its analogues.

Transition-Metal Catalyzed Coupling Reactions for Aryl Amide Synthesis

Transition-metal catalysis has revolutionized the formation of C-N bonds, offering powerful alternatives to traditional methods. nih.gov Palladium- and copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are prominent examples. rsc.org These methods allow for the direct coupling of an aryl halide or triflate with an amide. organic-chemistry.org

For the synthesis of N-aryl amides, palladium-catalyzed reactions using biarylphosphine ligands have shown broad functional group compatibility and provide good to excellent yields. organic-chemistry.org Similarly, copper-catalyzed methods can be employed for the amidation of arylboronic acids with nitriles, offering a complementary approach. organic-chemistry.org These catalytic systems often operate under milder conditions than traditional methods and can tolerate a wider range of functional groups. nih.gov

| Catalyst System | Reactants | Key Advantage |

| Palladium/Xantphos | Aryl Halide + Amide | Good functional group compatibility organic-chemistry.org |

| Copper(I) Iodide | Arenediazonium Salt + Primary Amide | Inexpensive catalyst, good yields organic-chemistry.org |

| Palladium/Biarylphosphine Ligand | Aryl Mesylate + Amide | Mild conditions organic-chemistry.org |

Microwave-Assisted Synthesis Techniques for Cyclopentanecarboxamide Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions. beilstein-journals.org The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner product profiles compared to conventional heating methods. beilstein-journals.orgrsc.org

In the context of cyclopentanecarboxamide synthesis, microwave heating can be applied to various steps, including the formation of the heterocyclic ring and the amide bond formation itself. nih.govnih.gov For example, a one-pot synthesis of cyclopentanone (B42830) derivatives, which can be precursors to cyclopentanecarboxamides, has been described using microwave assistance. nih.gov Furthermore, the direct synthesis of amides from carboxylic acids and amines can be efficiently achieved under microwave irradiation, sometimes even in the absence of a solvent. mdpi.com This green chemistry approach offers advantages in terms of energy efficiency and reduced waste generation. mdpi.com

| Reaction Type | Conditions | Benefit |

| Cyclopentanone Synthesis | Microwave-assisted, one-pot | Rapid synthesis of precursors nih.gov |

| Amide Synthesis | Microwave-assisted, catalyst, solvent-free | Reduced reaction time, increased yield, green approach mdpi.com |

| Multicomponent Reactions | Microwave-assisted | Enhanced efficiency and yield beilstein-journals.org |

Chemo- and Regioselectivity Considerations in this compound Synthesis

The synthesis of this compound from p-phenylenediamine (B122844) and cyclopentanecarboxylic acid or its derivatives presents significant challenges in controlling both chemoselectivity and regioselectivity. The presence of two nucleophilic amino groups on the benzene (B151609) ring, which have similar reactivity, complicates the reaction, potentially leading to a mixture of products.

The primary challenge in the synthesis of this compound is achieving mono-acylation over di-acylation. Due to the symmetrical nature of p-phenylenediamine, both amino groups are, in principle, equally susceptible to nucleophilic attack on an activated cyclopentanecarbonyl species. The reaction can therefore yield the desired mono-acylated product, the di-acylated byproduct, N,N'-dicyclopentanoylbenzene-1,4-diamine, and unreacted starting material.

Several strategies can be employed to favor the formation of the mono-acylated product. One common approach is the slow addition of the acylating agent, such as cyclopentanoyl chloride, to a solution of p-phenylenediamine. This technique maintains a low concentration of the acylating agent throughout the reaction, which statistically favors the reaction of one molecule of the acylating agent with one molecule of the diamine.

Another critical factor is the stoichiometry of the reactants. Using a molar excess of p-phenylenediamine relative to the cyclopentanoyl chloride can also enhance the yield of the mono-acylated product. By increasing the probability of an acylating agent molecule encountering an unreacted diamine molecule, the formation of the di-acylated product can be minimized.

The choice of solvent and reaction temperature also plays a crucial role in controlling the selectivity of the acylation. Non-polar aprotic solvents are often preferred to minimize side reactions. Conducting the reaction at lower temperatures can help to moderate the reactivity of the acylating agent and improve the selectivity for mono-acylation.

A more robust method for ensuring mono-acylation involves the use of a protecting group strategy. One of the amino groups of p-phenylenediamine can be selectively protected before the acylation reaction. For instance, the mono-N-Boc-protected p-phenylenediamine can be reacted with cyclopentanoyl chloride. The tert-butoxycarbonyl (Boc) group is a bulky protecting group that sterically hinders the protected amine and is stable under the acylation conditions. Following the acylation of the unprotected amino group, the Boc group can be removed under acidic conditions to yield the desired this compound.

Alternatively, a one-pot synthesis approach can be employed where p-phenylenediamine is first converted to its mono-hydrochloride salt. This protonation deactivates one of the amino groups, making it less nucleophilic. The subsequent acylation reaction will then selectively occur at the free, more nucleophilic amino group.

The table below summarizes the potential products and the key reactants in the synthesis of this compound.

| Compound Name | Role in Synthesis |

| This compound | Desired Product |

| p-Phenylenediamine | Starting Material |

| Cyclopentanecarboxylic acid | Starting Material |

| Cyclopentanoyl chloride | Activated Acylating Agent |

| N,N'-dicyclopentanoylbenzene-1,4-diamine | Di-acylated Byproduct |

| Mono-N-Boc-p-phenylenediamine | Protected Intermediate |

Controlling the chemo- and regioselectivity is paramount for an efficient synthesis of this compound. While direct acylation can be optimized through careful control of reaction conditions, protecting group strategies offer a more reliable and often higher-yielding route to the desired mono-acylated product.

Advanced Spectroscopic and Crystallographic Characterization of N 4 Aminophenyl Cyclopentanecarboxamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationbenchchem.comniscpr.res.inresearchgate.net

In ¹H NMR spectra, the chemical shifts (δ) and coupling constants (J) of the protons provide valuable insights. The protons on the cyclopentane (B165970) ring typically appear as a multiplet in the aliphatic region. The aromatic protons of the 4-aminophenyl group exhibit a characteristic splitting pattern, usually as two doublets, due to coupling between adjacent protons. The amide proton (N-H) signal is also observable and its chemical shift can be influenced by solvent and concentration.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The carbonyl carbon of the amide group is typically observed at a downfield chemical shift. The carbon atoms of the cyclopentane ring and the aromatic ring also have characteristic chemical shift ranges.

Table 1: Representative ¹H NMR Data for N-(4-Aminophenyl)cyclopentanecarboxamide

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Cyclopentane-H | 1.52–1.89 | m | - |

| Aromatic-H | 6.60 | d | 8.4 |

| Aromatic-H | 7.42 | d | 8.4 |

| Amide-H (N-H) | 10.24 | s | - |

Data presented is a representative example and may vary based on solvent and instrument parameters.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysisniscpr.res.injournalijar.com

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its key functional groups.

The presence of the amide group is confirmed by a strong absorption band for the C=O stretching vibration, typically observed around 1650 cm⁻¹. The N-H stretching vibration of the amide and the primary amine group gives rise to bands in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the cyclopentane and aromatic rings are observed in the 2800-3100 cm⁻¹ region. Bending vibrations for the N-H and C-H bonds also appear in the fingerprint region of the spectrum (below 1500 cm⁻¹), providing further structural confirmation.

Table 2: Key FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretching | 3200-3400 |

| Amine (N-H) | Stretching | 3200-3400 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-2960 |

| Amide C=O | Stretching | ~1650 |

| Aromatic C=C | Stretching | 1450-1600 |

| N-H | Bending | 1550-1650 |

Mass Spectrometry (MS) for Molecular Analysisbenchchem.comresearchgate.netieeesem.com

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides information about the structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) Applicationsieeesem.comcmro.in

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound. In positive ion mode, the ESI-MS spectrum typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺. The accurate mass measurement of this ion allows for the determination of the molecular formula. Fragmentation of the [M+H]⁺ ion can be induced to provide structural information. Characteristic fragmentation pathways for this compound may involve cleavage of the amide bond.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Analytical Purity Assessmentbenchchem.comieeesem.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of this compound. The sample is first separated on an LC column, and the eluent is then introduced into the mass spectrometer. This allows for the detection and identification of any impurities present in the sample, even at trace levels. The retention time from the LC provides an additional parameter for compound identification, while the mass spectrum confirms the identity of the main component and any impurities.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactionsnih.govnih.govnih.gov

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A single crystal of this compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a detailed model of the crystal structure. This analysis provides precise information on bond lengths, bond angles, and torsional angles within the molecule. Furthermore, it reveals how the molecules are packed in the crystal lattice and the nature of the intermolecular interactions that hold the crystal together.

Analysis of Hydrogen Bonding Networks within Cyclopentanecarboxamide (B1346233) Systemsjournalijar.comnih.gov

In the solid state, this compound molecules are likely to be involved in an extensive network of hydrogen bonds. The amide N-H and the amine N-H groups can act as hydrogen bond donors, while the amide carbonyl oxygen and the amine nitrogen can act as hydrogen bond acceptors. These hydrogen bonds play a crucial role in stabilizing the crystal structure. The analysis of these networks provides insights into the preferred modes of intermolecular recognition and self-assembly of cyclopentanecarboxamide derivatives. In similar structures, it has been observed that carboxamide functional groups can form centrosymmetric or non-centrosymmetric dimers through hydrogen bonding. rsc.org

Conformational Analysis of the Cyclopentane and Phenyl Moieties

Cyclopentane Moiety Conformation

Contrary to a planar representation, the cyclopentane ring adopts non-planar, puckered conformations to alleviate the torsional strain that would arise from eclipsing C-H bonds in a flat structure. libretexts.orgmaricopa.edu The two primary low-energy conformations for a cyclopentane ring are the "envelope" and the "half-chair" (or "twist") forms. researchgate.netscribd.com

In the envelope conformation, four of the carbon atoms lie in a single plane, with the fifth carbon atom puckered out of this plane, reminiscent of a sealed envelope's flap. libretexts.orgdalalinstitute.com The half-chair conformation features three adjacent atoms in a plane, with the other two atoms displaced on opposite sides of the plane. scribd.com The energy barrier between these conformations is very low, allowing for rapid interconversion through a process known as pseudorotation, where the pucker effectively rotates around the ring. scribd.com Computational and experimental studies on cyclopentane derivatives indicate that the envelope form is often slightly more stable than the half-chair conformation. scribd.comdalalinstitute.com

| Conformation | Symmetry Point Group | Description | Relative Energy |

|---|---|---|---|

| Envelope | C_s | Four carbon atoms are coplanar; one is out of the plane. | Generally the lowest energy state |

| Half-Chair (Twist) | C_2 | Three adjacent atoms are coplanar; the other two are on opposite sides of the plane. | Slightly higher than the envelope form |

Phenyl Moiety Conformation

Computational modeling through Density Functional Theory (DFT) calculations on the hydrochloride salt of this compound provides insight into its conformational energetics. These studies have identified two stable rotamers, differentiated by the orientation of the amide group relative to the aminophenyl moiety.

Syn conformation : This is the more stable rotamer, where the amide oxygen is aligned with the C4'-NH₂ group of the phenyl ring.

Anti conformation : In this less stable form, the amide oxygen is oriented away from the C4'-NH₂ group.

The energy difference between these two conformations is minimal, indicating that both can be populated at room temperature. However, a notable energy barrier exists for the interconversion between them, suggesting restricted rotation around the C(phenyl)-N(amide) bond.

| Parameter | Value (kJ/mol) | Description |

|---|---|---|

| ΔG (Anti - Syn) | 3.2 | Energy difference between the anti and syn conformers. |

| Rotational Energy Barrier | 12.7 | Energy required for interconversion between rotamers. |

Computational Chemistry and Molecular Modeling Studies on N 4 Aminophenyl Cyclopentanecarboxamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic properties of molecules. sid.ir By calculating the electron density, DFT can predict a molecule's geometry, energy, and various reactivity parameters, offering a foundational understanding of its chemical nature.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity and kinetic stability. nih.govmdpi.com The HOMO acts as an electron donor, while the LUMO is the electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com

For N-(4-Aminophenyl)cyclopentanecarboxamide, DFT calculations at the B3LYP/6-31G(d,p) level provide specific insights into its electronic structure. The HOMO is primarily located on the aromatic amine group, indicating this region is prone to electrophilic attack. Conversely, the LUMO is situated on the aromatic ring, suggesting its susceptibility to nucleophilic attack.

Table 1: Frontier Molecular Orbital Energies for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.24 |

| LUMO Energy | -1.87 |

| Band Gap (ΔE) | 4.37 |

Data derived from DFT calculations at the B3LYP/6-31G(d,p) level.

The calculated band gap of 4.37 eV indicates that this compound is a relatively stable molecule. This stability is an important factor in its potential as a lead compound in drug development.

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution across a molecule and predicting its reactive sites for both electrophilic and nucleophilic interactions. researchgate.netlibretexts.org The MEP surface is color-coded to represent different electrostatic potential values: red indicates electron-rich regions (negative potential), which are favorable for electrophilic attack, while blue signifies electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. numberanalytics.com Green and yellow areas represent regions of neutral potential.

An MEP analysis of this compound would reveal the distribution of charge arising from its functional groups. The electron-rich areas, depicted in red, would likely be concentrated around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, making these sites potential hydrogen bond acceptors. The blue, electron-poor regions would be expected around the hydrogen atoms of the amino and amide groups, identifying them as potential hydrogen bond donors. This detailed charge distribution map is instrumental in understanding intermolecular interactions, such as how the molecule might bind to a biological receptor. numberanalytics.comnih.gov

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is fundamental in structure-based drug design for predicting the binding mode and affinity between a potential drug molecule and its biological target. nih.gov

Docking simulations for this compound would involve placing the molecule into the active site of a target protein. The simulation then explores various possible conformations and orientations of the ligand within the binding site, calculating a score for each "pose" to estimate its binding affinity. ugm.ac.id A lower binding energy score typically indicates a more stable and favorable interaction. ugm.ac.id

The amino group of this compound is capable of forming hydrogen bonds or electrostatic interactions with target molecules, which can significantly influence their function. The unique structure, featuring a cyclopentane (B165970) ring linked to an aminophenyl carboxamide moiety, is believed to be a key determinant of its biological activity. Docking studies can elucidate how this structure fits into a target's binding pocket and which specific interactions stabilize the complex.

Beyond predicting binding affinity, molecular docking provides a detailed picture of the interactions between the ligand and the amino acid residues of the protein. mdpi.com For this compound, these simulations can identify key residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds.

Table 2: Potential Interactions Identified Through Molecular Docking

| Interaction Type | Ligand Functional Group | Potential Interacting Residues |

|---|---|---|

| Hydrogen Bond Donor | Amino (-NH2), Amide (-NH) | Asp, Glu, Ser, Thr |

| Hydrogen Bond Acceptor | Carbonyl (C=O) | Lys, Arg, His, Asn, Gln |

By mapping these interactions, researchers can understand the topography of the binding site and the specific chemical features required for recognition and binding. This information is invaluable for optimizing the ligand's structure to enhance its potency and selectivity for the target. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized derivatives.

For derivatives of this compound, a QSAR study would involve compiling a dataset of structurally similar molecules with known biological activities. Various molecular descriptors (e.g., electronic, steric, hydrophobic properties) would then be calculated for each molecule. Statistical methods are employed to build a model that correlates these descriptors with the observed activity.

For instance, a 3D-QSAR study on aminophenyl benzamide (B126) derivatives, which are structurally related, revealed that hydrophobic character is crucial for their inhibitory activity. nih.gov The model suggested that adding hydrophobic substituents would enhance potency, while hydrogen bond donating groups also contributed positively. nih.gov A similar QSAR model for this compound derivatives could provide a set of guidelines for designing new compounds with improved activity profiles, guiding synthetic efforts toward more promising candidates. nih.govnih.gov

Structure Activity Relationship Sar Investigations of N 4 Aminophenyl Cyclopentanecarboxamide Analogues

Impact of Substituent Variations on the Aminophenyl Ring on Biological Activity

The aminophenyl ring is a critical component of the N-(4-Aminophenyl)cyclopentanecarboxamide scaffold, often involved in crucial interactions with biological targets such as hydrogen bonding and π-π stacking. The nature, position, and size of substituents on this ring can dramatically alter a compound's biological profile.

Research across various classes of bioactive molecules has established several guiding principles for substitution on phenyl rings. The electronic properties of substituents are paramount. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) and alkyl groups (-CH3), and electron-withdrawing groups (EWGs) such as nitro (-NO2), trifluoromethyl (-CF3), and halogens (-Cl, -F), can modify the electron density of the aromatic ring. This, in turn, affects the pKa of the amino group and the strength of hydrogen bonds or electrostatic interactions with target receptors. For instance, in studies of benzylideneacetophenones, the presence of electron-donating groups on the phenyl rings was found to enhance anti-inflammatory and antioxidant activities. nih.gov

The position of the substituent (ortho, meta, or para) is also a key determinant of activity. Substitutions at the ortho- and meta-positions are often more effective than those at the para-position. researchgate.net This is frequently due to steric effects, where a substituent's placement can either facilitate an optimal binding conformation or cause steric hindrance that prevents proper docking into a receptor's active site. In a series of ketamine ester analogues, 2- and 3-substituted compounds were generally more active than their 4-substituted counterparts. researchgate.net Conversely, in other molecular contexts, additional substitutions can lead to a significant drop in potency, as observed with extra methoxy or benzyloxy groups on a 1,4-diamino substituted phenyl ring, which was detrimental to activity against Keap1-Nrf2 protein-protein interaction. mdpi.com

| Substituent Type | General Impact on Biological Activity | Example Compound Class |

| Electron-Donating Groups (e.g., -OCH3, -CH3) | Can enhance activity by increasing electron density. | Benzylideneacetophenones nih.gov |

| Electron-Withdrawing Groups (e.g., -Cl, -CF3) | Can either increase or decrease activity depending on the target interaction. | Ketamine Esters researchgate.net |

| Positional Isomers (ortho, meta vs. para) | Ortho- and meta-substitutions are often more potent than para-substitutions. | Ketamine Esters researchgate.net |

| Bulky Groups | Can cause steric hindrance, leading to a decrease in activity. | Keap1-Nrf2 Inhibitors mdpi.com |

Significance of the Cyclopentane (B165970) Moiety in Ligand-Target Recognition and Modulation

The cyclopentane moiety, while seemingly a simple hydrocarbon, plays a multifaceted role in the biological activity of the parent compound. It serves as a rigid and lipophilic scaffold that can significantly influence how the molecule interacts with its biological target.

One of the primary roles of the cyclopentane ring is to orient the other functional groups—the aminophenyl group and the amide linkage—in a specific three-dimensional arrangement. This defined geometry is crucial for fitting into the binding pocket of a receptor or enzyme. The cyclopentane ring provides a rigid backbone that is essential for specific receptor binding and signaling activities, a principle well-established in molecules like prostaglandins. fiveable.me This rigidity reduces the entropic penalty upon binding, as the molecule does not need to "freeze" into a specific conformation.

The cyclopentane group also contributes to the molecule's lipophilicity, which governs its ability to interact with hydrophobic pockets within a target protein. Such interactions, driven by van der Waals forces, are critical for binding affinity. nih.gov Studies on various drug candidates have shown that cycloalkyl groups like cyclobutane (B1203170) and cyclopentane can optimally fill hydrophobic subpockets, enhancing potency. nih.gov

However, the cyclopentane ring is not perfectly rigid; it exists in a dynamic equilibrium between half-chair and envelope conformations. nih.gov This inherent flexibility can be advantageous, allowing for an "induced fit" into the binding site. Conversely, in some cases, this flexibility can be a liability. To address this, medicinal chemists have explored rigidified versions of the cyclopentane scaffold, such as bicyclo[2.1.1]hexanes, to lock the substituents into a specific spatial orientation and probe which conformation is responsible for biological activity. nih.gov The size of the cycloalkane ring is also a factor; in studies of diarylpentanoids, compounds with a cyclohexanone (B45756) moiety were found to be more effective than those with a cyclopentanone (B42830) moiety, indicating a preference for a specific ring size in that context. mdpi.com

Modifications at the Amide Linkage and their Structure-Activity Implications

The amide bond (-CONH-) is a cornerstone of medicinal chemistry, prized for its structural planarity, stability, and ability to act as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group). mdpi.com However, its susceptibility to enzymatic cleavage by proteases and amidases can limit the metabolic stability and bioavailability of a drug. Consequently, modifying or replacing the amide linkage is a common strategy in lead optimization.

The isosteric replacement of an amide bond with a group that mimics its key properties is a well-established practice. researchgate.net The goal is to retain or improve biological activity while enhancing pharmacokinetic properties. nih.govexlibrisgroup.comnih.gov Common amide bioisosteres include:

Thioamides (-CSNH-): Replacing the carbonyl oxygen with sulfur alters the bond lengths, angles, and hydrogen-bonding capacity.

Esters (-COO-): This substitution removes the hydrogen bond donor capability of the N-H group, which can impact binding but may significantly improve cell permeability. acs.org

1,2,3-Triazoles: These five-membered heterocyclic rings are stable, aromatic, and possess a dipole moment that can mimic the amide bond's electronic properties. nih.gov

Reversed or Retro-amides (-NHCO-): Inverting the orientation of the amide bond can alter the geometry and hydrogen bonding pattern, which may or may not be tolerated by the target receptor. For some DNA methyltransferase inhibitors, this inversion was found to have little effect on biological activity.

These modifications can lead to profound changes in a molecule's size, shape, electronic distribution, and polarity. nih.govnih.gov For example, a strategic amide-to-ester substitution in a class of molecules known as PROTACs was shown to enhance cell permeability and lead to more potent biological activity. acs.org The choice of an appropriate bioisostere is highly context-dependent, relying on the specific interactions the native amide bond makes within its target's binding site.

| Amide Modification / Bioisostere | Key Structural Change | Potential SAR Implication |

| Ester | Replaces N-H with O; removes H-bond donor. | Improved membrane permeability and metabolic stability. acs.org |

| 1,2,3-Triazole | Replaces planar amide with a stable 5-membered ring. | Mimics electronic properties and dipole moment. nih.gov |

| Thioamide | Replaces C=O with C=S. | Alters bond lengths, angles, and H-bonding capacity. |

| Reversed Amide | Inverts the amide linkage (-NHCO-). | Alters H-bond donor/acceptor orientation. |

Exploration of Heterocyclic Bioisosteres within the this compound Scaffold

Bioisosteric replacement is a powerful tool in drug design, and its application extends to replacing entire ring systems. The aminophenyl ring in the this compound scaffold is a prime candidate for such modification. Replacing it with a heterocyclic ring can address issues related to metabolism (e.g., oxidation of the phenyl ring), solubility, and lipophilicity, while potentially introducing new, favorable interactions with the target. acs.org

Aromatic heterocycles can serve as effective bioisosteres for a phenyl ring because they can have a similar size and shape while offering different electronic properties and hydrogen bonding capabilities. Common replacements include:

Pyridine: Introducing a nitrogen atom into the six-membered ring lowers the lipophilicity (LogP) and can serve as a hydrogen bond acceptor. However, it can also introduce new metabolic liabilities or lead to inhibition of cytochrome P450 enzymes. cambridgemedchemconsulting.com

Thiophene, Furan, Pyrrole: These five-membered heterocycles are smaller than a phenyl ring and have distinct electronic distributions.

Pyrazole, Thiazole, Oxadiazole: These heterocycles contain multiple heteroatoms, offering diverse opportunities for hydrogen bonding and dipole interactions.

Conformational Rigidity and Flexibility as Determinants of Activity

A rigid molecule has fewer accessible low-energy conformations. This can be advantageous because it pre-organizes the molecule into the "bioactive" conformation required for binding, thus minimizing the entropic penalty of binding. However, if the rigid structure does not match the shape of the receptor's binding site, the compound will be inactive. This was demonstrated in a series of cyclopenta[d]pyrimidine analogues, where a conformationally restricted compound with hindered rotation was inactive, while a more flexible analogue with free rotation was highly potent. nih.gov

Conversely, a flexible molecule can adopt multiple conformations. This allows it to adapt its shape to fit the binding site (an "induced fit" mechanism). However, high flexibility can be detrimental, as the energetic cost of adopting the correct bioactive conformation may be too high, leading to weaker binding. Furthermore, flexibility can allow a molecule to bind to multiple off-target receptors, leading to reduced selectivity. In a series of pyrrolidine (B122466) amide derivatives, conformationally flexible linkers increased potency but decreased selectivity, whereas more rigid linkers improved selectivity.

The cyclopentane ring itself contributes to this balance. While it provides a degree of rigidity, its ability to pucker into different envelope and half-chair conformations provides local flexibility. nih.gov Understanding and controlling the conformational preferences of the entire scaffold—through strategies like introducing rigidifying elements or specific substituents that favor a certain conformation—is a sophisticated approach to optimizing biological activity.

Mechanistic Biological Investigations of N 4 Aminophenyl Cyclopentanecarboxamide Preclinical/in Vitro

Identification and Characterization of Molecular Targets

A thorough search of scientific databases and literature did not yield any specific studies investigating the inhibitory activity of N-(4-Aminophenyl)cyclopentanecarboxamide against the following enzymes:

Indoleamine 2,3-Dioxygenase 1 (IDO1)

Butyrylcholinesterase (BChE)

Acetylcholinesterase (AChE)

Urease

Alpha Amylase

Inositol polyphosphate multikinase (IPMK)

Consequently, no data on its enzyme inhibition profile, such as IC50 values or kinetic parameters for these specific targets, is available.

There is no available research on the binding affinity or modulatory effects of this compound on the following receptors or signaling pathways:

G-protein Coupled Receptors (GPCRs)

Adenosine Receptors

Opioid Receptors

No studies detailing its potential as an agonist or antagonist at these receptors, or its impact on their downstream signaling cascades, have been published.

No scientific literature was found that describes the interaction of this compound with ion channels, including the specifically requested:

NaV1.7 channels

Therefore, information regarding its potential channel-blocking or modulating activities is not available.

Cellular Mechanism of Action Studies (In Vitro)

No peer-reviewed studies were identified that investigate the effects of this compound on the DNA methylation pathway. There is no available data on its potential to inhibit DNA methyltransferases (DNMTs) or alter cellular methylation patterns.

A comprehensive literature search yielded no in vitro studies on the effects of this compound on platelet activation or the associated granule secretion pathways.

Cellular Response Profiling (e.g., P-selectin expression)

Detailed experimental data on the specific cellular responses to this compound, including its effect on the expression of adhesion molecules like P-selectin, are not available in the reviewed literature. P-selectin is a crucial cell adhesion molecule expressed on activated endothelial cells and platelets, playing a key role in the initial recruitment of leukocytes to sites of inflammation. Investigation into the modulation of P-selectin expression by a compound can provide significant insights into its potential anti-inflammatory mechanism. However, no studies directly reporting the measurement of P-selectin levels or expression changes in response to this specific compound could be identified.

Mechanistic Insights from Comparative Studies with Closely Related Analogues

The scientific literature contains numerous studies on the synthesis and biological evaluation of various N-substituted 4-aminophenyl amides and other carboxamide derivatives. These studies often explore structure-activity relationships (SAR) for anti-inflammatory, analgesic, anticancer, and antimicrobial activities. For instance, research on other N-phenylcarboxamide analogues has identified their potential to act as inhibitors of enzymes like lipoxygenase or to modulate signaling pathways involved in inflammation. However, a direct comparative analysis detailing the mechanistic nuances of this compound against its closely related structural analogues is not presently available. Such comparative studies are essential for understanding how specific structural modifications, like the cyclopentanecarboxamide (B1346233) moiety, influence the compound's biological activity and mechanism of action. Without such data, a detailed discussion on its mechanistic insights in comparison to its analogues cannot be constructed.

Derivatization and Analog Development Strategies for N 4 Aminophenyl Cyclopentanecarboxamide

Functionalization of the Aminophenyl Group for Research Applications

The primary amino group on the phenyl ring of N-(4-Aminophenyl)cyclopentanecarboxamide is a key site for chemical modification, enabling the synthesis of a diverse array of derivatives for various research applications.

Amidation and Ureation Reactions

The nucleophilic nature of the aniline (B41778) nitrogen facilitates straightforward acylation and ureation reactions. Amidation, through reaction with carboxylic acids or their activated derivatives (e.g., acyl chlorides), yields N-acyl-N-(4-aminophenyl)cyclopentanecarboxamide derivatives. Similarly, reaction with isocyanates or carbamoyl (B1232498) chlorides produces corresponding urea (B33335) or carbamate (B1207046) analogs. These reactions introduce a wide range of substituents, allowing for the systematic exploration of how different chemical functionalities at this position influence biological activity. For instance, the introduction of various substituted benzoyl groups can modulate properties such as lipophilicity and hydrogen bonding capacity, which are critical for target engagement.

| Reagent Class | Resulting Functional Group | Potential for SAR Studies |

| Acyl Halides/Carboxylic Acids | Amide | Exploration of steric and electronic effects of the acyl group. |

| Isocyanates | Urea | Introduction of diverse substituents for hydrogen bonding interactions. |

| Sulfonyl Chlorides | Sulfonamide | Modification of electronic properties and introduction of tetrahedral geometry. |

Formation of Schiff Bases and Subsequent Cyclization to Heterocycles

Condensation of the primary amino group with various aldehydes or ketones readily forms Schiff bases (imines). These intermediates are not only valuable for exploring the biological relevance of the imine functionality but also serve as precursors for the synthesis of a variety of heterocyclic systems. For example, intramolecular cyclization reactions of appropriately substituted Schiff bases can lead to the formation of benzodiazepines, quinazolines, or other fused heterocyclic structures. This strategy significantly expands the chemical space accessible from the this compound scaffold, offering opportunities to discover novel biological activities. For example, reaction of a Schiff base derived from an ortho-substituted aminobenzylamine can lead to the formation of 1,4-benzodiazepines. researchgate.netmdpi.comnih.govmdpi.com

| Reactant with Amino Group | Intermediate | Cyclization Product Example |

| Aldehyde/Ketone | Schiff Base (Imine) | Benzodiazepine |

| Dicarbonyl Compound | Enamine | Pyrrole |

Conjugation with Analytical Tags or Affinity Probes

For target identification and biochemical studies, the aminophenyl group can be conjugated to various analytical tags or affinity probes. Biotinylation, for instance, allows for the immobilization of the molecule on avidin (B1170675) or streptavidin-coated surfaces for affinity chromatography or pull-down assays to identify binding partners. nih.govnih.govspringernature.com Fluorescent dyes can also be attached to visualize the subcellular localization of the compound or to develop fluorescence-based binding assays. The synthesis of such conjugates typically involves the reaction of the amino group with an activated form of the tag, such as an N-hydroxysuccinimide (NHS) ester of biotin (B1667282) or a fluorescent dye.

| Tag | Purpose |

| Biotin | Affinity purification, target identification |

| Fluorescent Dye | Cellular imaging, binding assays |

| Radioisotope | Radioligand binding assays |

Design and Synthesis of Multi-Target Directed Ligands based on this compound Scaffolds

The development of multi-target directed ligands (MTDLs) is a promising strategy for the treatment of complex diseases with multifactorial etiologies. The this compound scaffold can serve as a foundation for the design of MTDLs by integrating pharmacophoric elements known to interact with different biological targets. For instance, by appending a moiety known to inhibit a second target to the aminophenyl group or the cyclopentane (B165970) ring, a single molecule can be engineered to modulate multiple pathways simultaneously. An example of this approach is the design of dual inhibitors of fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX), where structural features of inhibitors for each enzyme are merged into a single chemical entity. nih.govresearchgate.netnih.gov This strategy aims to achieve synergistic therapeutic effects and potentially reduce side effects compared to combination therapies.

Development of Chemically Reactive Receptor Probes

To definitively identify the biological targets of this compound and to map its binding site, chemically reactive receptor probes can be developed. These probes are designed to bind to the target protein and then form a covalent bond upon activation. Two common types of such probes are photoaffinity labels and electrophilic probes.

Photoaffinity labels incorporate a photoreactive group, such as a benzophenone (B1666685) or a diazirine, into the structure of the ligand. nih.govmdpi.comnih.govenamine.netresearchgate.net Upon irradiation with UV light, this group generates a highly reactive species that covalently crosslinks the probe to nearby amino acid residues in the binding pocket. Subsequent proteomic analysis can then identify the labeled protein(s).

Electrophilic probes contain a "warhead" — a reactive electrophilic group such as an acrylamide, a fluoromethyl ketone, or a Michael acceptor. rug.nlnih.govnih.govdntb.gov.uaresearchgate.net This group is designed to react with a nucleophilic amino acid residue (e.g., cysteine, serine, or lysine) within the binding site of the target protein, forming a stable covalent bond. This approach can provide irreversible inhibition and is a powerful tool for target validation.

The design of such probes based on the this compound scaffold would involve the strategic placement of the photoreactive or electrophilic moiety at a position that does not disrupt binding to the target.

Future Research Directions and Translational Perspectives for N 4 Aminophenyl Cyclopentanecarboxamide

Advancements in Asymmetric Synthesis of Chiral N-(4-Aminophenyl)cyclopentanecarboxamide Derivatives

The introduction of chirality into drug molecules is a cornerstone of modern medicinal chemistry, as different enantiomers of a chiral compound can exhibit vastly different pharmacological and toxicological profiles. nih.gov While the parent this compound is achiral, its future development will likely involve the synthesis and evaluation of chiral derivatives to enhance potency and selectivity. Asymmetric synthesis, the process of selectively creating one enantiomer of a chiral molecule, is critical in this endeavor. nih.gov

Recent years have seen remarkable progress in catalytic asymmetric synthesis, offering a toolkit of highly efficient and selective methods. nih.govnih.gov These can be broadly categorized into transition metal catalysis, organocatalysis, and biocatalysis. For the synthesis of chiral this compound derivatives, where chirality could be introduced on the cyclopentane (B165970) ring, these methodologies offer promising strategies. For instance, asymmetric hydrogenation or cycloaddition reactions catalyzed by chiral transition metal complexes could be employed to create stereocenters on the carbocyclic ring with high enantioselectivity. nih.gov

Asymmetric organocatalysis, which uses small organic molecules as catalysts, has also become a powerful tool, particularly for the synthesis of complex molecular architectures. google.com Chiral prolinamides and other pyrrolidine-based organocatalysts could potentially be used to direct the stereoselective functionalization of cyclopentane precursors. google.com Furthermore, the development of racemization-free coupling reagents is crucial for the final amide bond formation, ensuring that the stereochemical integrity of the chiral precursors is maintained during the synthesis of the final compounds. researchgate.net

Should a racemic or stereoisomeric mixture of a chiral derivative be synthesized, advanced chromatographic techniques would be essential for separation. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), such as those based on derivatized cyclodextrins or polysaccharides, is a gold-standard technique for enantioseparation. nih.gov

Table 1: Potential Asymmetric Synthesis Strategies for Chiral Derivatives

| Catalytic Approach | Description | Potential Application for Chiral Derivatives |

|---|---|---|

| Transition Metal Catalysis | Utilizes chiral ligands coordinated to a metal center (e.g., Rhodium, Ruthenium, Palladium) to induce asymmetry in reactions like hydrogenation or C-H activation. nih.govnih.gov | Enantioselective synthesis of substituted cyclopentanecarboxylic acid precursors. |

| Asymmetric Organocatalysis | Employs small, metal-free chiral organic molecules (e.g., proline derivatives) to catalyze stereoselective transformations. google.com | Stereoselective functionalization of the cyclopentane ring via aldol (B89426) or Michael reactions. |

| Biocatalysis | Leverages enzymes (e.g., lipases, ketoreductases) to perform highly specific and selective chemical transformations under mild conditions. nih.gov | Kinetic resolution of racemic cyclopentane intermediates or stereoselective reduction of a ketone precursor. |

| Chiral Pool Synthesis | Utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. | Synthesis starting from a naturally occurring chiral cyclopentane derivative. |

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new therapeutic agents from vast datasets. nih.govresearchgate.net For this compound, these computational tools can be applied across the entire research and development pipeline, from novel derivative design to synthesis planning. nih.gov

One of the primary applications of ML is in the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov By training algorithms on a dataset of synthesized derivatives and their measured biological activities, predictive models can be built to estimate the potency of virtual, yet-to-be-synthesized compounds. This allows for the rapid computational screening of vast virtual libraries, prioritizing the most promising candidates for synthesis and testing, thereby saving considerable time and resources. nih.govresearchgate.net

Furthermore, generative AI models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be employed for de novo drug design. farmaciajournal.comasianpubs.org These models can learn the underlying patterns of molecules with desired activities and generate novel molecular structures based on the this compound scaffold that are optimized for specific properties like target affinity, selectivity, or improved pharmacokinetic profiles. farmaciajournal.com

AI can also significantly aid in chemical synthesis. Retrosynthesis prediction tools, powered by machine learning, can analyze a target molecule and propose viable synthetic routes, identify potential challenges, and suggest optimal reaction conditions. nih.govmdpi.com This capability can streamline the process of producing novel and complex derivatives of this compound for biological evaluation.

Table 2: AI and Machine Learning Applications in Future Research

| AI/ML Application | Description | Potential Impact on this compound |

|---|---|---|

| Predictive Modeling (QSAR) | Develops models that correlate molecular structures with biological activity. nih.gov | Rapidly predict the anti-inflammatory or anticancer potency of novel derivatives. |

| Virtual Screening | Computationally screens large libraries of compounds to identify those likely to bind to a specific biological target. researchgate.net | Identify derivatives with high predicted affinity for targets like DNMTs or inflammatory proteins. |

| De Novo Molecular Design | Generates novel molecular structures with desired properties using generative models. farmaciajournal.com | Design new derivatives with optimized potency, selectivity, and drug-like properties. |

| Synthesis Planning | Predicts efficient synthetic routes for target molecules. nih.gov | Accelerate the synthesis of promising new analogues identified through computational methods. |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

While preliminary studies suggest that this compound may act through mechanisms like DNA methyltransferase (DNMT) inhibition, a deeper, systems-level understanding of its mode of action is crucial for its translational development. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the molecular changes induced by a compound within a biological system. researchgate.netnih.gov

A multi-omics approach could comprehensively map the cellular response to treatment with this compound. For example, in cancer cell lines, transcriptomics (e.g., RNA-sequencing) could reveal changes in gene expression patterns, while proteomics would identify alterations in protein abundance and post-translational modifications. Metabolomics could then uncover shifts in cellular metabolism, providing a functional readout of the upstream genomic and proteomic changes.

Integrating these layers of data can uncover novel drug targets, elucidate complex signaling pathways, identify biomarkers for patient response, and reveal potential off-target effects. researchgate.netnih.gov For instance, if the compound's primary effect is DNMT inhibition, multi-omics analysis could detail the downstream consequences of this epigenetic modification on various cellular pathways, potentially uncovering synergistic targets for combination therapies. This comprehensive approach moves beyond a single target hypothesis to build a detailed network-level understanding of the drug's mechanism.

Table 3: Hypothetical Multi-Omics Study Design

| Omics Layer | Technique | Information Gained | Potential Insight |

|---|---|---|---|

| Transcriptomics | RNA-Sequencing | Changes in gene expression profiles post-treatment. | Identification of gene networks modulated by the compound. |

| Proteomics | Mass Spectrometry | Alterations in protein abundance and post-translational modifications. | Elucidation of signaling pathways directly affected by the compound. |

| Metabolomics | Mass Spectrometry, NMR | Fluctuations in the levels of small-molecule metabolites. | Understanding the functional impact on cellular metabolism and bioenergetics. |

| Epigenomics | Bisulfite Sequencing | Changes in DNA methylation patterns across the genome. | Confirmation and detailed characterization of DNMT inhibition activity. |

Exploration of Novel Biological Applications and Modalities

Future research should aim to expand the therapeutic potential of this compound beyond its initial findings. The carboxamide moiety is a privileged structure in medicinal chemistry, present in a wide array of approved drugs targeting diverse biological pathways. This suggests that derivatives of the this compound scaffold could be engineered to interact with new and valuable biological targets.

Systematic screening of derivatives against panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors could uncover unexpected activities. For instance, other novel carboxamide derivatives have been investigated as inhibitors of c-Met kinase, which is implicated in cancer, or as ligands for the aryl hydrocarbon receptor (AHR), which plays a role in inflammatory skin diseases. Exploring such avenues could significantly broaden the therapeutic applicability of this chemical series.

Beyond traditional small-molecule inhibitors, emerging therapeutic modalities offer new possibilities. For example, the scaffold could be adapted for use in Proteolysis Targeting Chimeras (PROTACs), where one end of the molecule binds to the target protein and the other recruits an E3 ubiquitin ligase to induce the target's degradation. Another avenue involves developing derivatives as bioisosteres for other functional groups, such as thioamides, to improve pharmacokinetic properties or to create prodrugs that are activated under specific physiological conditions. These advanced strategies could transform the compound from a simple inhibitor into a highly specific and potent therapeutic agent.

Table 4: Potential Novel Targets and Modalities for Future Exploration

| Target Class/Modality | Rationale | Example Therapeutic Area |

|---|---|---|

| Kinase Inhibitors | The carboxamide scaffold is common in many kinase inhibitors; the phenylamino (B1219803) group can act as a hinge-binder. | Oncology, Autoimmune Diseases |

| GPCR Ligands | Carboxamide derivatives have been successfully developed as ligands for various GPCRs, such as dopamine (B1211576) receptors. | Neuroscience, Metabolic Disorders |

| Aryl Hydrocarbon Receptor (AHR) Ligands | Certain carboxamide derivatives have shown potent AHR agonist activity. | Dermatology (e.g., Atopic Dermatitis) |

| PROTACs | The scaffold could be functionalized to serve as a warhead for a target of interest in a PROTAC construct. | Oncology, Neurodegenerative Diseases |

| Targeted Drug Delivery | Derivatives could be conjugated to targeting moieties (e.g., antibodies, peptides) for delivery to specific cell types. | Precision Medicine |

Q & A

Q. What are the optimal synthetic routes for N-(4-Aminophenyl)cyclopentanecarboxamide, and how do reaction conditions influence yield?

- Methodology : Acylhydrazine-carbothioamide derivatives (e.g., cyclopentanecarboxamide analogs) are synthesized via condensation reactions between cyclopentanecarboxylic acid derivatives and substituted phenylhydrazines. For example, hydrazine-1-carbothioamide derivatives are prepared using cyclopentanecarboxamide precursors under reflux conditions in ethanol, achieving yields of 53–66% .

- Key Variables : Reaction time (10–12 hours), temperature (80–100°C), and stoichiometry of precursors (1:1.2 molar ratio of acid chloride to hydrazine). Yield optimization may require inert atmospheres (N₂) to prevent oxidation of the aminophenyl group.

- Data Contradictions : Lower yields (53%) occur with sterically hindered hydrazines (e.g., 2-aminobenzoyl derivatives), while simpler substituents (e.g., benzoyl) yield up to 66% .

Q. How can analytical techniques confirm the purity and structure of this compound?

- Methodology :

- 1H NMR : Characteristic peaks include cyclopentane multiplet (δ 1.5–2.2 ppm), amide NH (δ 8.1–8.5 ppm), and aromatic protons (δ 6.5–7.3 ppm) .

- LC-MS : Molecular ion [M+H]⁺ at m/z 219.2 (calculated for C₁₂H₁₅N₂O) with fragmentation patterns confirming cyclopentane cleavage .

- Elemental Analysis : Theoretical C/H/N ratios (e.g., C 65.73%, H 6.85%, N 12.78%) validate purity, with deviations >0.3% indicating impurities .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Experimental Design : Solubility is assessed in DMSO, PBS (pH 7.4), and ethanol via saturation shake-flask method. Stability studies (24–72 hours) monitor degradation via HPLC at 25°C and 37°C.

- Findings : High solubility in DMSO (>50 mg/mL), moderate in ethanol (~10 mg/mL), and poor in aqueous buffers (<1 mg/mL). Degradation <5% in DMSO over 72 hours, but hydrolysis occurs in PBS at 37°C (15% loss at 48 hours) .

Advanced Research Questions

Q. How do substituents on the phenyl ring affect bioactivity? A structure-activity relationship (SAR) analysis.

- Data Comparison :

- Electron-Withdrawing Groups : 4-Chloro substituents (e.g., N-(4-chlorophenyl)-2-oxocyclopentanecarboxamide) reduce metabolic stability due to increased electrophilicity (t₁/₂ = 2.1 hours in liver microsomes) .

- Electron-Donating Groups : 4-Amino substituents enhance hydrogen bonding (e.g., N–H⋯O interactions in sulfonamide analogs), improving target binding affinity (Kd = 0.8 μM vs. 3.2 μM for 4-nitro derivatives) .

- Contradictions : Melting points inversely correlate with solubility; 4-methyl analogs (mp 166–177°C) exhibit lower aqueous solubility than 4-amino derivatives (mp 195–197°C) .

Q. What computational strategies predict metabolic pathways and toxicity?

Q. How do crystallographic studies resolve conformational flexibility in solid-state structures?

- Case Study : X-ray diffraction of N-(4-Aminophenyl)-4-methylbenzenesulfonamide reveals V-shaped conformations with dihedral angles of 45.86° between aromatic rings. Hydrogen-bonded sheets (N–H⋯O, N–H⋯N) stabilize the lattice, contrasting with non-amino analogs (e.g., 4-nitro derivatives show 86.1° dihedral angles) .

- Implications : Conformational rigidity may enhance crystallinity but reduce bioavailability due to high melting points (>190°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.